molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1247704-00-2

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine

Cat. No. B1422873
M. Wt: 226.27 g/mol
InChI Key: QSQNAXKHJLRDOC-UHFFFAOYSA-N
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Description

“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .


Synthesis Analysis

Piperidines, such as “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

It is stored at room temperature .

Scientific Research Applications

1. Determination of Rufinamide

  • Application Summary: This compound is used in the development of methods for determining Rufinamide (RUF), an antiepileptic drug, in the presence of its alkaline degradation product in dosage form .
  • Methods of Application: Two methods were developed. The first method used a Kromasil C8 column and a mobile phase consisting of acetonitrile–water (50:50, v/v), with UV detection at 210 nm. The second method used first derivative ratio spectrophotometry, with RUF determined by measuring peak amplitude at 269.5 nm over 5–30 μg/mL .
  • Results: The linearity range of RUF was 10–90 μg/mL for the HPLC method, covering its therapeutic range with r² = 0.9999. Forced degradation under alkaline conditions was carried out, the degradation product was isolated, and its structure was confirmed .

2. Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: This compound is used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have potential antibacterial activity .
  • Methods of Application: A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results: The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra. Antibacterial evaluation revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

3. Piperidine Derivatives in Drug Design

  • Application Summary: Piperidines, including “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: Various intra- and intermolecular reactions are used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

4. Piperidine Derivatives in Drug Design

  • Application Summary: Piperidines, including “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: Various intra- and intermolecular reactions are used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNAXKHJLRDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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